

physical properties of 2-Chloro-5-iodo-3-methylpyridine

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Compound of Interest

Compound Name: 2-Chloro-5-iodo-3-methylpyridine

Cat. No.: B1371285

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An In-depth Technical Guide to the Physical Properties of **2-Chloro-5-iodo-3-methylpyridine**

Introduction

2-Chloro-5-iodo-3-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring chloro, iodo, and methyl groups, provides multiple reactive sites for further chemical modification. This makes it a valuable intermediate in the development of novel compounds within the pharmaceutical and agrochemical industries[1][2]. Researchers leverage this molecule's reactivity to construct more complex molecular architectures, particularly in the synthesis of biologically active pyridine derivatives known for a range of therapeutic properties[1].

This guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloro-5-iodo-3-methylpyridine**. It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for its effective handling, characterization, and application in synthetic workflows. The information presented is synthesized from chemical supplier data and public chemical databases to ensure technical accuracy.

Compound Identification and Core Properties

Accurate identification is the first step in any scientific endeavor. The fundamental identifiers and physical properties of **2-Chloro-5-iodo-3-methylpyridine** are summarized below. These values are critical for reaction planning, purification, and safety assessments.

Property	Value	Source(s)
CAS Number	59782-89-7	[1][3][4]
Molecular Formula	C ₆ H ₅ ClIN	[1][3][4]
Molecular Weight	253.47 g/mol	[1][3][4]
Synonyms	2-Chloro-3-methyl-5-iodopyridine, 2-Chloro-5-iodo-3-picoline	[1][3][4]
Appearance	Off-white to tan crystalline solid	[1]
Melting Point	44 - 52 °C	[1]
Purity	≥98% to ≥99% (GC)	[1][4]
Storage	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) and protected from light.	[1][4][5]

Computational Data

Computational models provide valuable predictions of a molecule's behavior and properties, which are particularly useful in the early stages of drug discovery and process development.

Parameter	Predicted Value	Source(s)
Topological Polar Surface Area (TPSA)	12.89 Å ²	[4]
LogP (Octanol-Water Partition Coeff.)	2.64802	[4]

Spectroscopic and Structural Characterization

While detailed, peer-reviewed spectral assignments for **2-Chloro-5-iodo-3-methylpyridine** are not readily available in the public domain, spectroscopic data such as Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming its identity and purity. Chemical suppliers often provide this data upon request[6][7][8]. The expected spectroscopic features are discussed within the experimental protocols below.

Experimental Protocols for Physical Property Determination

The following section details standardized methodologies for verifying the physical and structural properties of chemical intermediates like **2-Chloro-5-iodo-3-methylpyridine**.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

- **Sample Preparation:** Ensure the solid sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Measurement:**
 - Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 40 °C).
 - Once within 10-15 °C of the expected range, reduce the heating rate to 1-2 °C/min. This slow rate is crucial for accurately observing the temperature range over which the solid melts.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is correctly reported as this range.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

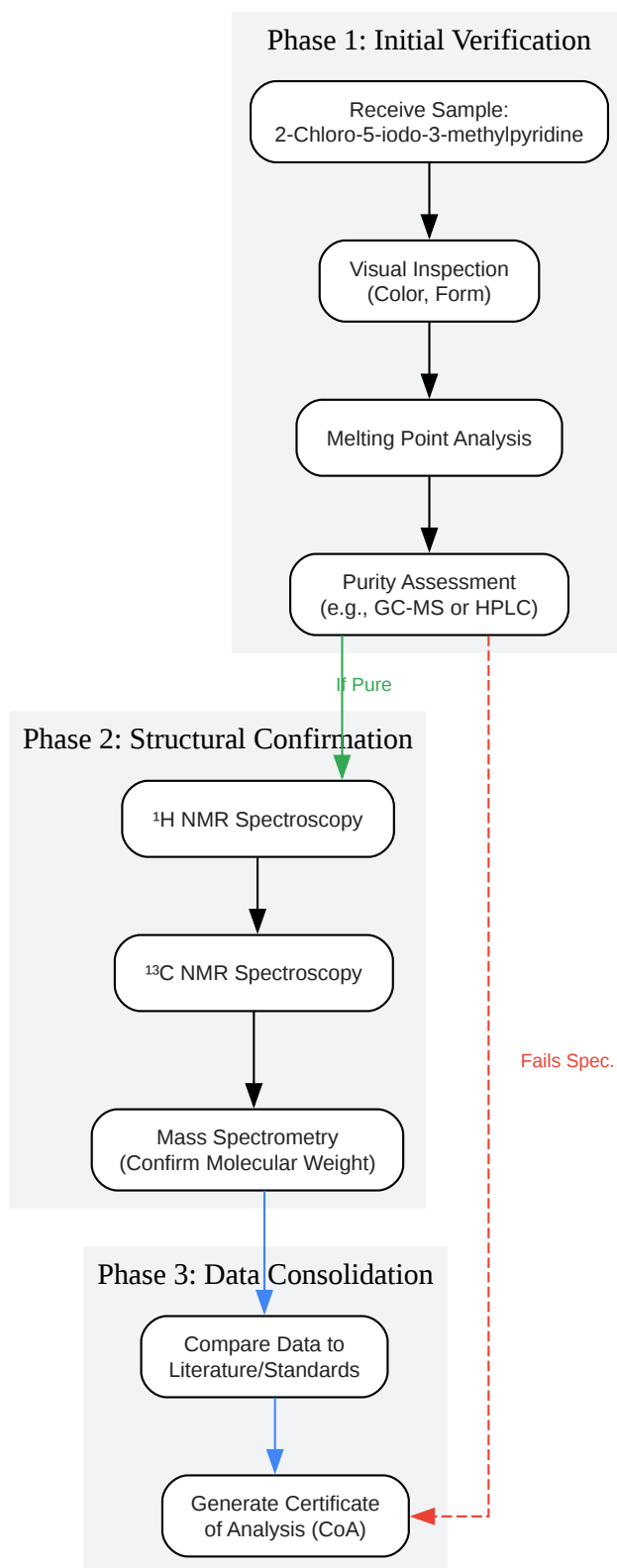
Causality: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. ^1H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ^{13}C NMR details the carbon skeleton.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-5-iodo-3-methylpyridine** in ~0.6 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3). The choice of solvent is critical; it must dissolve the compound without containing protons that would interfere with the sample's signals.
- Data Acquisition:
 - Transfer the solution to a clean, dry NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).
- Expected ^1H NMR Signals:
 - A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the C4 position.
 - A singlet in the aromatic region (δ 8.0-9.0 ppm) for the proton at the C6 position.
 - A singlet in the aliphatic region (δ 2.0-2.5 ppm) corresponding to the three protons of the methyl (CH_3) group.
- Expected ^{13}C NMR Signals:
 - Six distinct signals are expected, one for each carbon atom in the molecule, including the methyl carbon and the five carbons of the pyridine ring. The carbons attached to electronegative atoms (Cl, I, N) will be significantly shifted downfield.

Workflow Visualization

The logical flow for characterizing a chemical intermediate is essential for ensuring data integrity and systematic evaluation. The following diagram illustrates a standard workflow.



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Caption: Workflow for Physical and Spectroscopic Characterization.

Conclusion

2-Chloro-5-iodo-3-methylpyridine is a crystalline solid with a melting point in the range of 44-52 °C. Its identity and purity are best confirmed through a combination of physical measurements, such as melting point analysis, and spectroscopic techniques, primarily NMR and Mass Spectrometry. Proper handling and storage at refrigerated temperatures under an inert atmosphere are crucial for maintaining its stability and integrity. The data and protocols presented in this guide provide a solid foundation for scientists to confidently utilize this versatile chemical intermediate in their research and development activities.

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